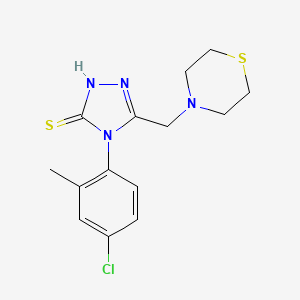
4-benzyl-5-(4-ethoxybenzyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or hydrazides under specific conditions. For example, the basic nucleus of a related triazole compound was synthesized via cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to produce a Schiff base derivative (Singh & Kandel, 2013). This method reflects the general approach in synthesizing triazole derivatives, where modifications in the substituents and reaction conditions can lead to various triazole compounds with different properties.
Molecular Structure Analysis
Triazole compounds exhibit diverse molecular structures that significantly impact their chemical reactivity and biological activity. For instance, the crystal structure of a closely related triazole compound was elucidated, showing planar triazole and benzene rings with specific dihedral angles, suggesting potential electron donor capabilities and reactivity towards electrophilic reagents (Ding et al., 2008). Such structural insights are crucial for understanding the interaction mechanisms of triazole compounds with biological targets or corrosion surfaces.
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, such as aminomethylation and cyanoethylation, which occur at the nitrogen atom N2, indicating the reactivity of the triazole ring towards different chemical modifications (Hakobyan et al., 2017). These reactions enable the synthesis of compounds with potential biological activities, including DNA methylation inhibition, showcasing the chemical versatility of triazole derivatives.
Physical Properties Analysis
The physical properties of triazole derivatives, including their solubility, melting points, and crystallinity, are influenced by their molecular structure. For example, the synthesis and characterization of similar triazole compounds involved determining their melting points and solubility, which are critical for their application in biological systems or as corrosion inhibitors (Singh & Kandel, 2013).
Chemical Properties Analysis
The chemical properties of triazoles, such as reactivity, stability, and biological activity, are closely related to their molecular structure. Triazole compounds are known for their corrosion inhibition properties and biological activities, including antimicrobial and anticancer activities. These properties are attributed to the electron-donating capabilities of the triazole ring and its ability to form stable complexes with metals or interact with biological targets (Srivastava et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like spleen tyrosine kinase (syk) and fms-like tyrosine kinase 3 (flt3), which play key roles in various inflammatory and neoplastic diseases .
Biochemical Pathways
Similar compounds have been found to affect pathways related to inflammation and cancer
Result of Action
Similar compounds have been found to exhibit fungicidal activity , suggesting that this compound may also have antimicrobial properties.
properties
IUPAC Name |
4-benzyl-3-[(4-ethoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-2-22-16-10-8-14(9-11-16)12-17-19-20-18(23)21(17)13-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGNHEJNQPJPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NNC(=S)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-5-(4-ethoxybenzyl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide](/img/structure/B5879601.png)

![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)
![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)




![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)

![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)
![3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5879695.png)
